
3-(4-fluorophenoxy)-N-phenethylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-fluorophenoxy)-N-phenethylpropane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are commonly used in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a propane chain with a sulfonamide group at one end and a fluorophenoxy group at the other. The exact structure would depend on the specific locations of these groups on the propane chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the sulfonamide group could influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Fuel Cell Applications
A new sulfonated side-chain grafting unit containing two or four sulfonic acid groups was synthesized for use in fuel cell applications. The sulfonated polymers exhibited high proton conductivity and showed promise as polyelectrolyte membrane materials for fuel cells, displaying proton conductivities in the range of 34−147 and 63−125 mS/cm (Kim, Robertson, & Guiver, 2008).
Proton Exchange Membranes
Sulfonated block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These copolymers demonstrated higher or comparable proton conductivity to perfluorinated ionomer membranes like Nafion, indicating their potential as effective proton exchange membranes (Bae, Miyatake, & Watanabe, 2009).
Environmental and Biological Sciences
A reaction-based fluorescent probe was developed for the selective detection of thiophenols over aliphatic thiols. This advancement is significant for chemical, biological, and environmental sciences, facilitating highly sensitive and selective detection techniques for relevant toxic benzenethiols and biologically active aliphatic thiols (Wang, Han, Jia, Zhou, & Deng, 2012).
Polymer Electrolyte Membranes
Fluorine-containing poly(arylene ether nitrile)s were investigated for their application in fuel cells. The sulfonation reaction introduced sulfonic groups into the polymer, enhancing its proton conductivity and dimensional stability, making it a viable alternative for use in fuel cells (Sakaguchi, Takase, Omote, Asako, & Kimura, 2013).
Antibacterial and Antifungal Activity
Sulfonamide-derived new ligands and their transition metal complexes were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated moderate to significant activity against various bacterial and fungal strains, highlighting their potential in medicinal chemistry and drug development (Chohan & Shad, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c18-16-7-9-17(10-8-16)22-13-4-14-23(20,21)19-12-11-15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFGCPHSAVALMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Propyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2999433.png)
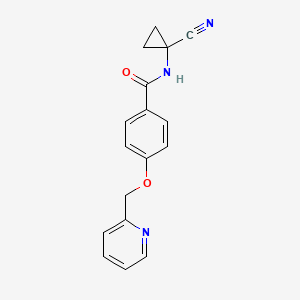
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2999435.png)
![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)
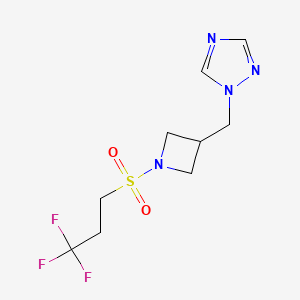
![4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B2999440.png)
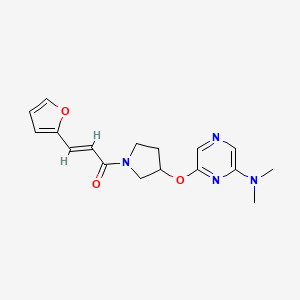

![N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2999444.png)
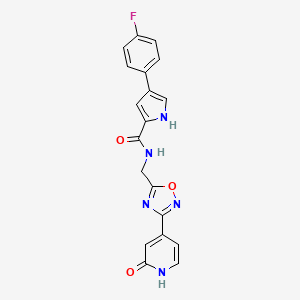

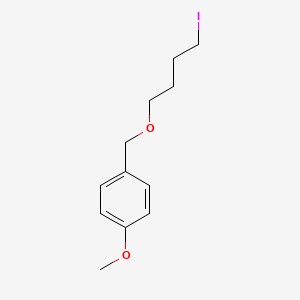
![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)